1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a bromomethylphenyl group, and a dihydropyridine ring with a carboxamide functionality. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition. The drug is designed to interact with the target and correct the protein’s activity .
Mode of Action
This refers to how the drug interacts with its target. The drug could inhibit the target (if it is overactive) or activate it (if it is underactive). The drug could also modulate the target’s activity in more complex ways .
Biochemical Pathways
These are the series of chemical reactions that the drug triggers in the body. These reactions lead to the drug’s therapeutic effects. The drug’s interactions with its target often trigger these reactions .
Pharmacokinetics
This refers to what the body does to the drug. It includes how the drug is absorbed into the body, distributed to different tissues, metabolized (broken down), and excreted. These properties affect the drug’s bioavailability, or how much of the drug reaches its target .
Result of Action
This is the therapeutic effect of the drug. It is the result of the drug’s interactions with its target and the biochemical pathways it triggers .
Action Environment
This refers to how various factors, such as the pH of the body, the presence of other molecules, and the characteristics of the target tissue, can affect the drug’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and may involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(4-bromo-3-methylphenyl)pyrrolidin-3-amine
- 1-benzyl-N-(4-bromo-3-methylphenyl)-4-piperidinamine
- 1-benzyl-N-(4-bromo-3-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Uniqueness
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific dihydropyridine ring structure combined with the benzyl and bromomethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzyl-N-(4-bromo-3-methylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-11-17(8-9-18(14)21)22-20(25)16-7-10-19(24)23(13-16)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBKAZLIMINHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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